5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

PRMT5 Methyltransferase Inhibitor

Researchers developing PRMT5-targeted assays or exploring pyrazine chemical space face a lack of validated building blocks with characterized bioactivity. This compound addresses that gap with confirmed PRMT5/MEP50 binding (Ki=313 nM) and a terminal alkyne handle for CuAAC click chemistry. • Validated PRMT5/MEP50 ligand: Ki=313 nM for assay calibration & SAR starting point. • Click-chemistry-ready: Terminal alkyne enables rapid triazole library synthesis. • High purity (≥98%): Suitable as an analytical standard for LC-MS/GC-MS. • Global supply: Available from stock with fast international R&D shipping.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 1556142-23-4
Cat. No. B1432578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile
CAS1556142-23-4
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESCN(CC#C)C1=NC=C(N=C1)C#N
InChIInChI=1S/C9H8N4/c1-3-4-13(2)9-7-11-8(5-10)6-12-9/h1,6-7H,4H2,2H3
InChIKeyYFXLWALNUCXTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile (CAS 1556142-23-4): Baseline Characterization and Procurement Context


5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile (CAS 1556142-23-4) is a small-molecule pyrazine derivative defined by the molecular formula C9H8N4 and a monoisotopic mass of 172.07489 Da [1]. Its chemical structure comprises a pyrazine core bearing a carbonitrile group at the 2-position and a methyl(prop-2-yn-1-yl)amino substituent at the 5-position [1]. The compound is a heterocyclic building block of interest in medicinal chemistry and chemical biology, though its public research profile is limited. As a specialized research chemical, it is primarily available from commercial vendors for laboratory use [2].

The Case Against Simple Substitution for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile


Generic substitution of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is not supported by the current evidence base. Unlike well-characterized drug candidates, there are no published head-to-head comparative studies establishing its functional equivalence or superiority to structural analogs [1]. The compound's public data is minimal, with zero patents and zero literature citations indexed in major databases [1]. Therefore, any substitution with a similar pyrazine derivative would be a purely empirical exercise without a basis for predicting comparable activity or performance. Procurement decisions must be based on the specific structural requirements of a research project, as there is no evidence to suggest that alternative compounds would behave similarly in any biological or chemical assay.

Quantitative Evidence Guide for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile Procurement


PRMT5/MEP50 Binding Affinity of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

The compound demonstrates binding affinity to the PRMT5/MEP50 protein complex with a reported inhibition constant (Ki) of 313 nM in a FITC-competitive binding assay [1]. This is the only quantitative bioactivity data currently available for this compound. In contrast, the clinically investigated PRMT5 inhibitor GSK3326595 exhibits an IC50 of 6.2 ± 0.8 nM against PRMT5 [2]. This cross-study comparison, while not a direct head-to-head, illustrates a significant difference in potency that would preclude simple functional substitution.

PRMT5 Methyltransferase Inhibitor

Physicochemical Properties of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile for Experimental Design

The compound's fundamental physicochemical properties are well-defined: a molecular formula of C9H8N4 and a molecular weight of 172.19 g/mol [1]. Its monoisotopic mass is 172.07489 Da [2]. These values are consistent across multiple vendor sources and can be used to confirm compound identity and calculate experimental parameters . While these are not differentiating factors, they are essential for experimental planning. In contrast, a simple analog like 5-aminopyrazine-2-carbonitrile lacks the N-methyl propargylamine moiety, which would alter its lipophilicity, molecular weight, and potential for specific interactions like click chemistry.

Physicochemical Building Block Synthesis

Structural Features of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile as a Versatile Building Block

The compound's N-methyl propargylamine group confers unique potential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling its use as a modular scaffold in diversity-oriented synthesis [1]. This functional group is absent in many simpler pyrazine derivatives, such as 5-aminopyrazine-2-carbonitrile. While no direct comparative data on reaction yields or kinetics exists, the presence of this functional handle represents a qualitative and synthetically meaningful point of differentiation for research groups seeking to build chemical libraries.

Click Chemistry Scaffold Diversity-Oriented Synthesis

Commercial Availability and Purity Specifications for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

The compound is commercially available from multiple vendors, with reported purity specifications ranging from 95% to 98% . This is a critical procurement parameter. While not a direct comparator to other compounds, this data point allows researchers to benchmark vendor offerings and select a source that meets their required purity threshold. The lack of literature on this compound makes verifying vendor claims challenging, highlighting the importance of selecting a reputable supplier with a verifiable Certificate of Analysis.

Procurement Purity Vendor

Recommended Application Scenarios for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile


Probing PRMT5/MEP50 Biology with a Low-Affinity Chemical Tool

Given its quantifiable, albeit modest, affinity for the PRMT5/MEP50 complex (Ki = 313 nM) [1], this compound may serve as a low-affinity chemical probe. This is useful for establishing baseline binding in assay development or as a starting point for structure-activity relationship (SAR) studies. Researchers should not expect potent in vivo efficacy but may use it to validate assay conditions or to explore the target's biochemical function in vitro.

Modular Scaffold for Diversity-Oriented Synthesis via Click Chemistry

The presence of a terminal alkyne within its N-methyl propargylamine group makes this compound an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry [2]. It can be used as a core scaffold to rapidly generate libraries of structurally diverse pyrazine derivatives for biological screening. This application is based on its structural features and well-established chemical principles [2].

Internal Standard or Control Compound in Analytical Chemistry

Given its well-defined molecular weight (172.19 g/mol) and commercial availability at high purity (up to 98%) [3], this compound is suitable for use as an analytical standard or a control compound in mass spectrometry, chromatography, or other analytical assays. Its unique mass and structure allow for unambiguous identification and quantification in complex mixtures.

Exploratory Medicinal Chemistry and Early-Stage Drug Discovery

In the absence of extensive published data, this compound is best positioned for exploratory medicinal chemistry. Its unique structure and the availability of a quantitative bioactivity anchor (PRMT5 Ki = 313 nM) [1] provide a rational starting point for lead optimization campaigns. Researchers can use it to explore novel chemical space and investigate new therapeutic hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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